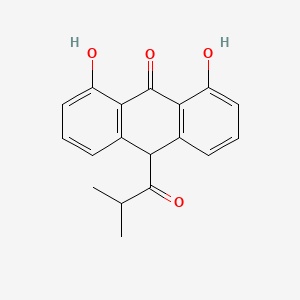

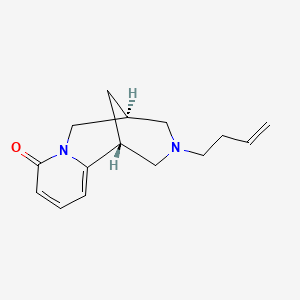

1-(beta-Carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran)

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(beta-Carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran) has been explored through various methods, including acylation processes. For instance, the acylation of 1-(?-hydroxyethyl)-3,3-dimethyl-6?-nitrospiro(indoline-2,2?[2H-1]benzopyran) was studied, revealing insights into its synthesis and yielding improved methods for obtaining this compound with increased product efficiency (Arsenov et al., 1975).

Molecular Structure Analysis

X-ray diffraction structural analysis has been employed to establish the molecular structure of similar photochromic spiropyran compounds. This method has elucidated the complex hybrid structure of these compounds, highlighting their stability and the formation of strong molecular chains through Van der Waals interactions and hydrogen bonds (Aldoshin et al., 1988).

Chemical Reactions and Properties

1-(beta-Carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran) exhibits notable photochromic behavior, where it can transition between colorless and colored forms upon exposure to light. This reverse photochromism, particularly in polar solvents, is a key chemical property that has been extensively studied. The compound's ability to revert to its colored form thermally after irradiation ceases is a fascinating aspect of its chemical reactivity (Shimizu et al., 1969).

Physical Properties Analysis

The rates of thermal isomerization of similar compounds from their spiro to merocyanine forms have been measured, offering insights into the physical properties of 1-(beta-Carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran). These studies help understand the equilibrium constants between isomers and the activation volumes, which are crucial for understanding the photochromic mechanism and the stability of its isomers (Nishimura et al., 1989).

Chemical Properties Analysis

The photochromic reactions of spiropyran compounds, including their time-resolved resonance Raman and absorption studies, provide valuable information on the transient species involved and the mechanism of photochromism. These studies highlight the cleavage of the spiro C-O bond upon irradiation, a critical aspect of the chemical properties of 1-(beta-Carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran) (Yuzawa et al., 1995).

Applications De Recherche Scientifique

Photochromic Behavior in Water-Dioxane Solutions

1-(β-Carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran) exhibits unique photochromic properties, changing color in response to light. In a study by Namba and Suzuki (1975), it was shown to exhibit normal photochromism in dioxane and reverse photochromism when water is added to the solution. This implies potential applications in photoresponsive materials and sensing technologies (Namba & Suzuki, 1975).

Recognition of Basic Amino Acids

Liu et al. (2007) reported the isomerization of this compound to its open form, merocyanine, in the presence of basic amino acids (BAA) in water, suggesting a potential application for in situ recognition of BAAs. This discovery opens pathways for its use in biochemical sensing and diagnostics (Liu et al., 2007).

Synthesis Improvements and Isomeric Forms

Arsenov et al. (1975) explored the synthesis of derivatives of this compound, improving methods to increase product yield. They also studied its isomeric forms in different solvents, contributing to a better understanding of its chemical behavior, which is crucial for its application in synthetic chemistry (Arsenov et al., 1975).

Photoelectric Response in Membranes

Tanaka and Yonezawa (1996) incorporated derivatives of this compound into lipid membranes, observing a photoelectric response under UV and visible light. This suggests its potential in developing photoresponsive biomembranes or bio-inspired systems (Tanaka & Yonezawa, 1996).

Photochromic Molecular Recognition

Hamada et al. (1996) investigated the photochromic behavior and guest binding properties of β-cyclodextrin modified with this compound. This research points to applications in molecular recognition and smart material design (Hamada et al., 1996).

Photostable Spiropyran Derivatives

KarubeIsao et al. (1983) modified this compound to increase its photostability, enhancing its potential in applications requiring long-term photoresponsive activity, such as in photocontrol of enzyme activity (KarubeIsao et al., 1983).

Thermal Isomerization

Nishimura et al. (1989) measured the thermal isomerization rates of this compound in various solvents, providing insights into its stability and reactivity, which is important for its use in thermal sensing and smart materials (Nishimura et al., 1989).

Salt Permeation Control in Membranes

Shimidzu and Yoshikawa (1983) demonstrated the use of this compound in membranes to control salt permeation rates, indicating potential in selective filtration and membrane technology (Shimidzu & Yoshikawa, 1983).

Mécanisme D'action

Target of Action

It’s known that spiro[indoline-2,2’-2h-benzopyran] derivatives have been widely used in optical information storage technology, optical recording material, and other fields .

Mode of Action

The compound interacts with its targets through a condensation reaction between the aldehyde group in spiro[2H-benzopyran-2,2’-indoline] and the ethylene diamine in β-cyclodextrins . This interaction results in significant fluorescent characteristics .

Biochemical Pathways

It’s known that spiro[indoline-2,2’-2h-benzopyran] derivatives can induce structural isomerization of spiropyran .

Pharmacokinetics

The compound’s structure was characterized by elemental analysis, nmr, and ir spectroscopy .

Result of Action

The compound shows the capacity of dual molecular recognition of a drug, ribavirin . This suggests that the compound could potentially be used for biomolecular recognition as well as drug analyses and detection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the UV–Vis and fluorescence spectroscopy of the compound were investigated in different solvents .

Orientations Futures

Propriétés

IUPAC Name |

3-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-20(2)16-5-3-4-6-17(16)22(12-10-19(24)25)21(20)11-9-14-13-15(23(26)27)7-8-18(14)28-21/h3-9,11,13H,10,12H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCGTEBQHSVRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30971153 | |

| Record name | 3-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(beta-Carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran) | |

CAS RN |

55779-26-5 | |

| Record name | 1-(Beta-carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline- 2,2'-2H-benzopyran) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the photochromic behavior of 1-(beta-Carboxyethyl)-3,3-dimethyl-6′-nitrospiro(indoline-2,2′-2H-benzopyran) observed in this study?

A1: The research demonstrates that 1-(beta-Carboxyethyl)-3,3-dimethyl-6′-nitrospiro(indoline-2,2′-2H-benzopyran) exhibits both normal and reverse photochromism in a water-dioxane solvent system []. This means that the compound can switch between two different colored forms upon exposure to specific wavelengths of light, with the dominant form depending on the water content in the solvent. This dual photochromic behavior makes the compound particularly interesting for potential applications in areas like photochromic lenses or molecular switches.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chloroethyl)-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-1-nitrosourea](/img/structure/B1213290.png)

![(5-Fluoro-12-methylbenzo[a]anthracen-7-yl)methyl acetate](/img/structure/B1213294.png)

![(9S,12S,15S)-9-Amino-12-(2-amino-2-oxoethyl)-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1213298.png)

![4,6-Dihydroxy-6,9-dimethyl-3-methylidene-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-2(3h)-one](/img/structure/B1213307.png)